molecular formula C8H6INO5 B1198781 (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid CAS No. 2646-51-7

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid

Cat. No. B1198781
CAS RN: 2646-51-7
M. Wt: 323.04 g/mol
InChI Key: KPWFDZXSCIFGNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including nitration, iodination, and the introduction of acetic acid functionalities. For instance, compounds like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate have been used in the synthesis of hydroxamic acids and ureas from carboxylic acids through processes like Lossen rearrangement, demonstrating the complexity and versatility of synthetic routes in this chemical space (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, like its analogs, is expected to exhibit specific orientations of its functional groups relative to the phenyl ring, impacting its reactivity and interaction capabilities. For example, in the molecule of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, dihedral angles between substituent groups and the phenyl moiety have been reported, influencing the compound's crystalline arrangement and hydrogen bonding patterns (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid and its derivatives often involve electrophilic substitution, nucleophilic addition, and hydrolytic processes, dictated by the electron-withdrawing or donating nature of its substituents. For example, electrophilic addition reactions involving similar structures have been explored, showcasing the reactivity of such compounds under various conditions (Benati et al., 1989).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, are significantly influenced by the molecular architecture of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid. Its structural analogs, such as various nitrophenylacetic acid derivatives, have been studied to understand their crystallization behavior and hydrogen bonding, which are critical for determining their physical state and solubility (Ge et al., 2011).

Chemical Properties Analysis

The chemical properties of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, such as acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions, are shaped by its functional groups. Studies on related compounds provide insights into how these properties manifest, particularly in the context of hydrogen bonding and electron distribution within the molecule (Guzei et al., 2010).

Scientific Research Applications

  • Immunology : NIP has been used in immunological research, particularly in the study of antibodies. Mäkelä (1966) used NIP-treated bacteriophage to study the inactivation of the phage by rabbit immune sera to NIP-chicken globulin conjugate, demonstrating the use of NIP in serological assays and the study of hapten-antibody interactions (Mäkelä, 1966).

  • Synthetic Organic Chemistry : NIP and its derivatives are significant in the synthesis of various organic compounds. Iinuma, Moriyama, and Togo (2012) described the preparation of [(diacetoxy)iodo]arenes with iodoarenes and m-chloroperoxybenzoic acid in acetic acid, highlighting the utility of compounds like NIP in organic synthesis (Iinuma et al., 2012).

  • Antimicrobial Research : NIP derivatives have been explored for their antibacterial properties. Parekh and Desai (2006) synthesized thiosemicarbazones using a derivative of NIP and tested them for antibacterial activity against various bacteria, demonstrating the potential of NIP-related compounds in developing new antimicrobial agents (Parekh & Desai, 2006).

  • Pharmacological Applications : NIP derivatives have been utilized in pharmacological studies. For instance, Cohien et al. (1989) synthesized compounds using a NIP derivative for potential use as radiopharmaceuticals, indicating the relevance of NIP in medical imaging and diagnostics (Cohien et al., 1989).

Safety And Hazards

When handling “(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWFDZXSCIFGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181057
Record name Nitrohydroxyiodophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid

CAS RN

2646-51-7
Record name 4-Hydroxy-3-iodo-5-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2646-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrohydroxyiodophenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrohydroxyiodophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
T Imanishi, O Makela - The Journal of experimental medicine, 1974 - rupress.org
Our data suggest that fine specificity of antihapten antibodies is a useful Mendelian marker of variable (V) genes. We found that some mouse strains (eg, C57/BL6) consistently …
Number of citations: 188 rupress.org
JL Boak, NA Mitchison - 1969 - osti.gov
… vitro stimulation of lymphocytes by antigen; ANTIGENS/reactions to lymphocytes transplanted into x-irradiated mice; ALBUMINS/reactions of 4-hydroxy-3-iodo-5-nitrophenyl acetic acid-…
Number of citations: 9 www.osti.gov
JM Fidler, MC Howard, K Shortman - The Journal of experimental …, 1976 - rupress.org
… of isolated subsets was made using a quantitative adoptive immune assay for the IgM AFC progenitors responding to the antigen 4-hydroxy-3-iodo-5-nitrophenylacetic acid conjugated …
Number of citations: 40 rupress.org
O Mäkelä - Immunology, 1966 - ncbi.nlm.nih.gov
… Chemical and serological studies with a synthetic immunological determinant 4-hydroxy-3iodo-5-nitrophenyl acetic acid (NIP) and related compounds.' (In press). …
Number of citations: 152 www.ncbi.nlm.nih.gov
JE Killie, S Espelid, TØ Jørgensen - Fish & Shellfish Immunology, 1991 - Elsevier
… The humoral immune response in Atlantic salmon (Salmo salar L) against the semi-synthetic antigen NIP-LPH (4-hydroxy-3-iodo-5-nitrophenyl-acetic acid conjugated to Limulus …
Number of citations: 35 www.sciencedirect.com
JEA Killie, TØ Jørgensen - Developmental & Comparative Immunology, 1994 - Elsevier
… hemocyanin, chicken gamma globulin, and Aeromonas salmonicida A-layer protein) given in their native form or haptenated with either 4-hydroxy3-iodo-5-nitrophenyl-acetic acid (NIP), …
Number of citations: 24 www.sciencedirect.com
D Naor, S Morecki, E Kedar - … Aspects of Immunity: Proceedings of the …, 1973 - Springer
According to the simple receptor model there are strong similarities between the receptor molecules on lymphocytes and the antibodies produced by the cells or their descendents after …
Number of citations: 1 link.springer.com
RA Clarke, KJ Beh - Immunological investigations, 1994 - Taylor & Francis
An ovine cosmid library was screened with a bovine Cϵ gene probe. IgE and IgA constant region genes (Cϵ and C α , respectively) were isolated within a single 26 kb cosmid insert. …
Number of citations: 12 www.tandfonline.com
N Bennani, A Schmid-Alliana, M Lafaurie - Fish & Shellfish Immunology, 1995 - Elsevier
The humoral immune response in Atlantic salmon (Salmo salar L) against the semi-synthetic antigen NIP-LPH (4-hydroxy-3-iodo-5-nitrophenyl-acetic acid conjugated to Limulus …
Number of citations: 57 www.sciencedirect.com
S Nobuo, F Hajime - Molecular immunology, 1987 - Elsevier
Abstract Changes with time in specificity and affinity of anti-NP antibodies in C57BL/6 mice after immunization with NP 22 -chicken gamma-globulin (CGG) were studied by comparing …
Number of citations: 45 www.sciencedirect.com

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